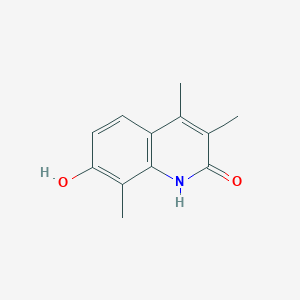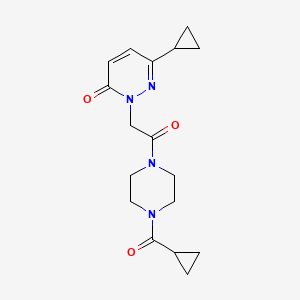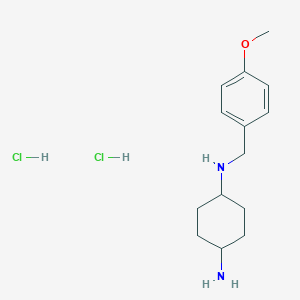
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one, as part of the 8-hydroxyquinoline group, has been significantly recognized in medicinal chemistry. This compound and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. They are considered potential building blocks for pharmacologically active scaffolds and can act as leads for the development of drugs against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
2. Analytical Chemistry
In the realm of analytical chemistry, 7-hydroxyquinoline derivatives have been employed to detect various metal ions and anions due to their chromophore properties. Modifications of this compound are extensively explored to develop more potent target-based broad spectrum drug molecules, with potential applications in treating life-threatening diseases like HIV, neurodegenerative disorders, and cancer (Gupta, Luxami, & Paul, 2021).
3. Materials Chemistry
The compound's derivatives are also studied in materials chemistry for their photophysical properties. For instance, coumarin dyes with an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment have been synthesized, showcasing large Stokes-shift and emitting in the visible spectrum. These dyes exhibit enhanced photoresistance and brightness compared to their counterparts and have applications in fluorescence microscopy and STED microscopy (Nizamov et al., 2016).
4. Coordination Chemistry
The compound's derivatives have also been utilized in coordination chemistry. Metal complexes with quinoline derivatives have been synthesized and characterized, showing potential in applications like magnetic refrigeration and luminescence. These complexes exhibit interesting properties like single-molecule magnet behavior and magnetocaloric effects, indicating their potential in advanced material applications (Wang et al., 2016).
5. Spectroscopy
In spectroscopy, the compound's derivatives like the 8-bromo-7-hydroxyquinolinyl group have been studied for their resonance Raman characteristics in different forms. This study provides a deeper understanding of the forms of these molecules in aqueous solutions, which is valuable for designing sensitive spectroscopic probes and in understanding molecular interactions in various solvents (An et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)


![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)




![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
